Oxazole-2-carboxylic acid
Overview
Description
Oxazole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen and one nitrogen atom.
Synthesis Analysis
- An efficient synthesis of oxazole structures like 2,4-Oxazole is achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands like Mor-DalPhos is critical in this process (Luo, Ji, Li, & Zhang, 2012).
- Another approach uses the photooxygenation of oxazoles to generate activated carboxylates, which can be applied to synthesize various macrocyclic lactones (Wasserman, Gambale, & Pulwer, 1981).
Molecular Structure Analysis
- The structural determination of oxazole-2-carboxylic acid derivatives can be performed experimentally, such as by X-ray diffraction methods, and supported by quantum-chemical calculations (Shtabova et al., 2005).
Chemical Reactions and Properties
- Oxazoles can be used as intermediates in various chemical reactions. For instance, they undergo nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position, which is useful in synthesizing compounds like macrolides (Wasserman, Gambale, & Pulwer, 1981).
- Aliphatic, aromatic, and heteroaromatic carboxylic acids can react with specific agents to form oxazole intermediates, which are further converted into amides, esters, and thioesters (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).
Physical Properties Analysis
- The photophysical properties of oxazole derivatives have been investigated in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for fluorescent probes (Ferreira et al., 2010).
Chemical Properties Analysis
- Oxazole derivatives display varied biological activities. For example, certain functionalized oxazoles show anticancer activities in human gastric and bladder tumor cells (Cao et al., 2020).
- Oxazole compounds can also exhibit inhibitory activity on blood platelet aggregation, with some showing activity comparable to aspirin (Ozaki et al., 1983).
Scientific Research Applications
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Pharmaceuticals
- Oxazole and its derivatives are common moieties in numerous natural products and pharmaceuticals . They possess biological activities such as antibiotics , antineoplastics , anti-fungals , and anti-inflammatories .
- The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .
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Industrial Applications
- Oxazoline-based ring structures are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
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Agriculture
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Green and Sustainable Catalytic System
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Synthesis of Heterocyclic Compounds
- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
- The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
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Medical Field
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Chemistry of Heterocyclic Compounds
- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .
- The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .
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Clinical Drugs or Candidates
- A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .
Safety And Hazards
Oxazole-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole-based molecules are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
properties
IUPAC Name |
1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHYICHMGNSGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514312 | |
Record name | 1,3-Oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-2-carboxylic acid | |
CAS RN |
672948-03-7 | |
Record name | 1,3-Oxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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